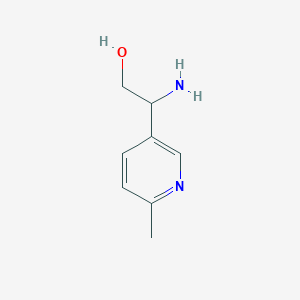

2-Amino-2-(6-methylpyridin-3-yl)ethanol

描述

Significance of Vicinal Amino Alcohol Motifs in Chemical Building Blocks

Vicinal amino alcohols, also known as 1,2-amino alcohols, are organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural arrangement is a recurring motif in numerous natural products and biologically active molecules. Their importance in chemical synthesis is multifaceted; they can serve as versatile precursors for the synthesis of a wide range of other functional groups and heterocyclic systems.

The presence of both a nucleophilic amino group and a hydroxyl group allows for differential protection and subsequent selective reactions, making them highly valuable as chiral auxiliaries and ligands in asymmetric synthesis. The ability to control stereochemistry at the two adjacent carbons is a critical aspect of their utility, enabling the synthesis of enantiomerically pure compounds. A recently developed facile synthetic strategy to access chiral 1,2-amino alcohols is through the highly effective ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines nih.gov.

Role of Substituted Pyridine (B92270) Scaffolds in Advanced Organic Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in organic chemistry. Its unique electronic properties and the ability to participate in a variety of chemical transformations make it a privileged structure in drug discovery and materials science. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of molecules in which it is incorporated.

Substituted pyridines, which feature one or more functional groups attached to the pyridine ring, offer a means to fine-tune the steric and electronic properties of the molecule. This allows for the optimization of binding interactions with biological targets or the modification of the material properties of organic polymers. The development of synthetic methodologies to introduce substituents at specific positions on the pyridine ring is an active area of research, with numerous strategies being developed to access highly functionalized pyridine derivatives.

Positioning of 2-Amino-2-(6-methylpyridin-3-yl)ethanol within the Realm of Chiral Heterocyclic Compounds

This compound is a chiral heterocyclic compound that possesses both a stereocenter at the carbon bearing the amino and hydroxyl groups, and a substituted pyridine ring. This combination of features places it at the intersection of several important areas of chemical research. The chiral amino alcohol moiety suggests its potential use as a chiral building block or ligand in asymmetric catalysis. The 6-methyl-3-pyridyl substituent introduces a specific electronic and steric profile that can influence its reactivity and biological activity.

The synthesis of such chiral heterocyclic compounds is a significant challenge in organic chemistry, often requiring sophisticated asymmetric methods to control the stereochemistry. Biocatalytic processes are increasingly being explored for the synthesis of chiral alcohols and amino acids, offering highly selective and environmentally benign routes to these valuable compounds mdpi.com. The development of efficient synthetic routes to enantiomerically pure this compound would provide a valuable tool for the construction of more complex chiral molecules with potential applications in various fields of chemical science.

While specific research on this compound is not extensively documented in publicly available literature, the properties of a closely related compound, 2-amino-2-pyridin-3-yl-ethanol, are available and can serve as a useful reference point.

Table 1: Physicochemical Properties of 2-amino-2-pyridin-3-yl-ethanol

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Form | Solid |

| InChI Key | RTBSTLCUXKGLPI-UHFFFAOYSA-N |

Data for a structurally similar compound, not the primary subject of this article.

The study of compounds like this compound is driven by the ongoing quest for novel molecular architectures with tailored properties. The convergence of chiral amino alcohol and substituted pyridine chemistry within this single molecule makes it a subject of interest for further synthetic exploration and application development.

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-(6-methylpyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-2-3-7(4-10-6)8(9)5-11/h2-4,8,11H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOABAZVGJCSWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 6 Methylpyridin 3 Yl Ethanol

Established Synthetic Routes to Pyridine-Substituted Amino Alcohols

The construction of the 2-amino-2-(pyridin-3-yl)ethanol (B1333618) scaffold relies on fundamental organic reactions that are widely applicable to the synthesis of β-amino alcohols. These routes typically involve the formation of a key carbon-nitrogen or carbon-oxygen bond on a pre-functionalized pyridine (B92270) precursor.

Reductive amination is a highly effective and widely used method for synthesizing amines, including amino alcohols. acsgcipr.org This process typically involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.com For the synthesis of 2-Amino-2-(6-methylpyridin-3-yl)ethanol, this would involve a ketone precursor, specifically 2-amino-1-(6-methylpyridin-3-yl)ethan-1-one.

The reaction proceeds by the nucleophilic attack of an amine on the carbonyl group, followed by dehydration to form an iminium ion, which is subsequently reduced. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity. masterorganicchemistry.comorganic-chemistry.org Pyridine-borane complexes have also been demonstrated as effective reagents for this transformation, offering a mild and convenient alternative. sciencemadness.org The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is particularly useful as it can selectively reduce imines in the presence of more reactive carbonyl groups. masterorganicchemistry.com

| Precursor | Reagents | Key Transformation | Product |

| Ketone (e.g., 2-amino-1-(6-methylpyridin-3-yl)ethan-1-one) | 1. Amine (e.g., NH₃ or protected equivalent) 2. Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | Formation of an imine followed by in-situ reduction | This compound |

Condensation reactions provide a foundational approach to building the pyridine ring itself, which can then be further functionalized. acsgcipr.org Classic methods like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to produce a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. baranlab.org The Bohlmann-Rahtz pyridine synthesis is another powerful method that directly yields the aromatic pyridine product through the condensation of an enamine with an α,β-unsaturated ketone. acsgcipr.org

While these methods build the core heterocyclic structure, a more direct condensation approach to forming the amino alcohol side-chain might involve reacting a pyridine derivative, such as 6-methylnicotinaldehyde (B1311806) (6-methylpyridine-3-carbaldehyde), with a suitable nucleophile in a reaction analogous to a Henry reaction (nitroaldol reaction), followed by reduction of the nitro group.

| Pyridine Precursor | Co-reactant | Reaction Type | Intermediate/Product |

| 6-methylnicotinaldehyde | Nitromethane | Henry Reaction | 1-(6-methylpyridin-3-yl)-2-nitroethanol |

| 1-(6-methylpyridin-3-yl)-2-nitroethanol | Reducing Agent (e.g., H₂/Pd-C) | Nitro-group Reduction | This compound |

The reaction between an epoxide and an amine is a direct and atom-economical method for synthesizing β-amino alcohols. rsc.orgrroij.com This reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the amino alcohol. For the target molecule, this would require the synthesis of a pyridine-substituted epoxide, such as 2-methyl-5-(oxiran-2-yl)pyridine, which would then be reacted with ammonia or a protected amine equivalent.

The regioselectivity of the ring-opening is a key consideration. Under neutral or basic conditions, the amine typically attacks the less sterically hindered carbon of the epoxide in an Sₙ2-type mechanism. researchgate.net Various catalysts, including Lewis acids and Brønsted acids, can be used to facilitate the reaction, sometimes altering the regioselectivity. rroij.commdpi.com Recent developments have focused on metal- and solvent-free protocols, for example, using acetic acid to mediate the reaction, which provides high yields and excellent regioselectivity. rsc.orgresearchgate.net Microwave-assisted aminolysis has also been shown to significantly reduce reaction times. emich.edu

Stereoselective Synthesis Approaches for Chiral Amino Alcohols

Chiral amino alcohols are valuable building blocks in medicinal chemistry. nih.govnih.govresearchgate.net Consequently, developing synthetic methods that can control the stereochemistry at the two adjacent chiral centers is of significant importance.

A powerful strategy for synthesizing enantiopure chiral alcohols is the asymmetric reduction of a prochiral ketone. thieme-connect.com This approach can be applied to the synthesis of this compound by reducing the corresponding ketone precursor, such as an N-protected version of 2-amino-1-(6-methylpyridin-3-yl)ethan-1-one.

Transition-metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, are widely used for this purpose. thieme-connect.com The process, often carried out via hydrogenation or transfer hydrogenation, can achieve high levels of enantioselectivity. For instance, iridium-catalyzed asymmetric reductive amination of 2-acylpyridines has been shown to produce chiral 1-pyridin-2-yl-ethylamine (B1297585) derivatives with excellent enantiomeric excess (ee). rsc.org This demonstrates the applicability of such catalytic systems to pyridine-containing substrates. The choice of chiral ligand is critical for achieving high stereocontrol.

| Catalyst Type | Hydrogen Source | Substrate | Key Feature |

| Chiral Ru, Rh, or Ir complexes | H₂ (Hydrogenation) or Formic Acid/Isopropanol (B130326) (Transfer Hydrogenation) | Prochiral N-protected aminoketone | High enantioselectivity controlled by the chiral ligand |

| Chiral Diferrocenylphosphine-diimine ligand | Transfer Hydrogenation | Aryl N-heteroaryl ketones | Effective for asymmetric transfer hydrogenation |

| Prolinol-phosphine chiral ligand | Transfer Hydrogenation | Ketones | Provides a pathway to enantiopure alcohols |

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for producing enantiopure compounds. mdpi.com Enzymes such as ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and transaminases operate under mild conditions and can exhibit exquisite stereo- and regioselectivity. nih.govresearchgate.net

For the synthesis of chiral this compound, several biocatalytic strategies can be envisioned:

Asymmetric reduction of a ketone: A ketoreductase can be used to reduce the prochiral ketone precursor with high enantioselectivity. Alcohol dehydrogenases, for example from Lactobacillus kefir, have been successfully used for the enantioselective reduction of α-halogenated ketones bearing a pyridine ring, achieving high yields and enantiomeric excess (>99% ee). nih.gov

Kinetic resolution of a racemic alcohol: A lipase (B570770) can be used to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Transaminase-catalyzed reaction: A transaminase could potentially be used to convert the ketone precursor directly into the chiral amine, although this would require an amino donor and would yield a chiral amino ketone that would subsequently need reduction of the carbonyl group.

These chemoenzymatic and biocatalytic methods are powerful tools for accessing optically pure pharmaceuticals and their intermediates. nih.gov

| Biocatalytic Method | Enzyme Class | Transformation | Advantage |

| Asymmetric Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Prochiral ketone → Chiral alcohol | High enantioselectivity (often >99% ee) |

| Dynamic Kinetic Resolution | Lipase + Metal Catalyst | Racemic alcohol → Enantiopure acetate | Theoretical 100% yield of a single enantiomer |

| Asymmetric Amination | Transaminase (TAm) | Ketone → Chiral amine | Direct formation of the chiral amino group |

Asymmetric Aminohydroxylation Reactions

Asymmetric aminohydroxylation (AA) is a powerful method for the direct, enantioselective synthesis of vicinal amino alcohols from prochiral olefins. nih.gov The Sharpless Asymmetric Aminohydroxylation is the most prominent of these reactions, enabling the syn-selective addition of amino and hydroxyl groups across a double bond. nih.govrsc.org This transformation typically utilizes a catalytic amount of osmium tetroxide (OsO₄) in combination with a chiral ligand, most commonly a cinchona alkaloid derivative, and a stoichiometric nitrogen source. researchgate.netresearchgate.net

For the synthesis of this compound, the logical precursor would be 6-methyl-3-vinylpyridine. The reaction would proceed in the presence of an osmium catalyst and a chiral ligand, such as (DHQ)₂PHAL or (DHQD)₂PHAL, which effectively induce chirality in the product. researchgate.net The choice of nitrogen source (e.g., salts of N-halosulfonamides, -carbamates, or -amides) is critical and can influence reaction efficiency. nih.gov A key challenge in the aminohydroxylation of unsymmetrical olefins like 6-methyl-3-vinylpyridine is controlling regioselectivity, as two regioisomeric amino alcohol products can be formed. nih.govrsc.org The selection of the chiral ligand and reaction conditions can strongly influence the regiochemical outcome. nih.gov The reaction provides a direct route to the desired 1,2-amino alcohol, with high potential for excellent enantioselectivity (ee). nih.gov

Table 1: Representative Conditions for Sharpless Asymmetric Aminohydroxylation

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Substrate | 6-methyl-3-vinylpyridine | Prochiral olefin precursor |

| Catalyst | K₂OsO₂(OH)₄ | Osmium source for dihydroxylation/aminohydroxylation |

| Chiral Ligand | (DHQ)₂PHAL or (DHQD)₂PHAL | Induces enantioselectivity |

| Nitrogen Source | Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt) or N-bromoacetamide | Provides the amino group |

| Solvent | t-BuOH/H₂O | Typical solvent system for AA reactions |

| Product | 2-(p-Toluenesulfonamido)-2-(6-methylpyridin-3-yl)ethanol | Protected amino alcohol, deprotection required |

Diastereoselective Synthetic Pathways

Diastereoselective methods provide an alternative route to chiral amino alcohols, often starting from chiral precursors or employing chiral auxiliaries. A common strategy involves the diastereoselective reduction of an α-amino ketone or the addition of a nucleophile to a chiral α-amino aldehyde. nih.gov For this compound, a plausible pathway begins with the synthesis of the α-amino ketone, 2-amino-1-(6-methylpyridin-3-yl)ethan-1-one.

This intermediate could then undergo a diastereoselective reduction of the ketone functionality. The choice of reducing agent and the nature of the protecting group on the amine are critical for achieving high diastereoselectivity. Substrate-controlled reduction, where the existing stereocenter directs the approach of the reducing agent, can be employed. Alternatively, reagent-controlled reduction using chiral reducing agents (e.g., chiral borane (B79455) reagents) can establish the second stereocenter with a high degree of control. Such methods are versatile for producing various stereoisomers of vicinal amino alcohols. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. mdpi.com This involves considerations such as atom economy, the use of safer solvents, and catalytic efficiency. nih.govnih.gov

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org Addition reactions, such as asymmetric aminohydroxylation, generally have high atom economy as all atoms of the reactants are incorporated into the product, minimizing waste. rsc.orgresearchgate.net

Use of Safer Solvents : Traditional organic syntheses often rely on volatile and hazardous solvents. Green chemistry encourages the use of environmentally benign solvents like water or ethanol (B145695), or even solvent-free conditions. mdpi.comresearchgate.net For pyridine derivatives, protocols using green solvents or solvent-free reactions have been developed. rsc.orgnih.gov

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. semanticscholar.org The methods described, such as asymmetric aminohydroxylation and photoredox catalysis, rely on catalytic amounts of expensive and often toxic heavy metals (like osmium) or photocatalysts, which are then regenerated. This approach is preferable to using stoichiometric amounts of reagents that are consumed in the reaction. researchgate.net

Energy Efficiency : Performing reactions at ambient temperature and pressure, as is often possible with photoredox catalysis, reduces energy consumption. rsc.org Microwave-assisted synthesis can also improve energy efficiency by significantly reducing reaction times. beilstein-journals.org

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Prevention | Designing syntheses to avoid waste generation from the outset. |

| Atom Economy | Favoring addition reactions like aminohydroxylation over substitution or elimination. rsc.org |

| Less Hazardous Synthesis | Using less toxic reagents and generating less hazardous waste. |

| Safer Solvents | Employing water or ethanol instead of chlorinated solvents. mdpi.com |

| Energy Efficiency | Utilizing microwave irradiation or visible-light photoredox catalysis at room temperature. rsc.orgbeilstein-journals.org |

| Catalysis | Using catalytic osmium or photoredox catalysts instead of stoichiometric reagents. researchgate.net |

Novel Synthetic Protocols and Method Development

Recent advances in synthetic organic chemistry offer innovative and efficient methods for constructing amino alcohols. These novel protocols often provide milder reaction conditions, higher selectivity, and broader substrate scope.

Photoredox Catalysis and Energy Transfer Approaches for Amino Alcohols

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. rsc.orgprinceton.edu This methodology can be applied to the synthesis of amino alcohols through various strategies, including the aminohydroxylation of olefins. nih.gov

In a potential route to this compound, a photocatalyst (such as an iridium or ruthenium complex) absorbs visible light and initiates a single-electron transfer (SET) process. researchgate.netacs.org For instance, a pyridine N-oxy radical, generated from a pyridine N-oxide via photoredox-catalyzed oxidation, could add to the double bond of 6-methyl-3-vinylpyridine. The resulting radical intermediate would then be trapped by a water molecule to install the hydroxyl group, leading to the desired amino alcohol after a subsequent polar substitution step. nih.gov These reactions are prized for their use of light as a clean, renewable reagent and their ability to proceed at ambient temperatures. rsc.org

Table 3: Key Components in a Photoredox-Catalyzed Aminohydroxylation

| Component | Example | Role in Reaction |

|---|---|---|

| Substrate | 6-methyl-3-vinylpyridine | Alkene undergoing difunctionalization |

| Photocatalyst | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Absorbs visible light to initiate electron transfer |

| Amino Source | Diisopropyl azodicarboxylate (DIAD) / Pyridine N-oxide | Precursor to the nitrogen-centered radical nih.gov |

| Hydroxyl Source | Water | Traps the radical intermediate |

| Light Source | Blue LEDs | Provides the energy to excite the photocatalyst |

| Solvent | Acetonitrile (B52724) or DMF | Solubilizes reactants |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. emich.edunih.gov The application of microwave irradiation can be particularly effective in the synthesis of amino alcohols. mdpi.comnih.gov

A common microwave-assisted route to β-amino alcohols is the aminolysis of epoxides. emich.edu For the synthesis of this compound, a precursor epoxide, 2-(6-methylpyridin-3-yl)oxirane, would be required. This epoxide could be reacted with an ammonia source (e.g., aqueous ammonia) in a sealed vessel under microwave irradiation. The high temperature and pressure achieved in the microwave reactor can dramatically increase the rate of the nucleophilic ring-opening of the epoxide, affording the desired amino alcohol. emich.edu This method is often characterized by its operational simplicity and rapid optimization. beilstein-journals.orgmdpi.com The synthesis of various pyridine derivatives has been shown to be amenable to microwave-assisted conditions. researchgate.netresearchgate.net

Table 4: Comparison of Conventional vs. Microwave-Assisted Epoxide Aminolysis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours to days emich.edu | Minutes to a few hours beilstein-journals.orgemich.edu |

| Temperature | Typically reflux temperature of the solvent | Can reach higher temperatures (e.g., 100-150 °C) in sealed vessels emich.edu |

| Yield | Often moderate | Generally higher yields mdpi.com |

| Side Reactions | More prevalent due to long reaction times | Often reduced, leading to cleaner reaction profiles |

| Energy Usage | Less efficient, heats the entire vessel | More efficient, directly heats the solvent and reactants |

Advanced Spectroscopic and Analytical Characterization of 2 Amino 2 6 Methylpyridin 3 Yl Ethanol

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, connectivity, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. It provides information on the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Amino-2-(6-methylpyridin-3-yl)ethanol is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The chemical shifts of these protons are influenced by the positions of the amino and methyl substituents. The methine proton (CH-NH₂) and the methylene (B1212753) protons (CH₂-OH) of the ethanol (B145695) side chain would likely appear as multiplets in the upfield region. The methyl group on the pyridine ring would present as a singlet, also in the upfield region. The protons of the amino (NH₂) and hydroxyl (OH) groups are exchangeable and may appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The pyridine ring carbons will resonate at lower field (typically >100 ppm), with the carbon atoms attached to nitrogen and other substituents showing characteristic shifts. The carbon of the methyl group will be found at a much higher field. The two carbons of the ethanol side chain will have distinct chemical shifts, with the carbon bearing the hydroxyl group being more deshielded. researchgate.netmdpi.com

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. COSY spectra would reveal proton-proton coupling networks, helping to assign the protons on the pyridine ring and the ethanol side chain. HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C spectra.

Expected NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | ~8.2 | ~148 |

| Pyridine-H4 | ~7.5 | ~135 |

| Pyridine-H5 | ~7.2 | ~122 |

| Pyridine-C2 | - | ~158 |

| Pyridine-C3 | - | ~138 |

| Pyridine-C6 | - | ~157 |

| CH-NH₂ | Multiplet | ~55 |

| CH₂-OH | Multiplet | ~65 |

| CH₃ | Singlet, ~2.4 | ~24 |

| NH₂ | Broad Singlet | - |

| OH | Broad Singlet | - |

Note: The expected chemical shifts are estimations based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns. The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation of the molecular ion would be expected to occur at the weakest bonds. Common fragmentation pathways for this molecule would include the loss of the hydroxyl group, the amino group, or cleavage of the C-C bond in the ethanol side chain. Alpha-cleavage adjacent to the amino group is a common fragmentation pathway for amines.

Expected Mass Spectrometry Fragmentation Data

| Fragment Ion | Structure | Expected m/z |

| Molecular Ion [M]⁺ | [C₈H₁₂N₂O]⁺ | 152 |

| [M-CH₂OH]⁺ | C₇H₉N₂⁺ | 121 |

| [M-NH₂]⁺ | C₈H₁₀NO⁺ | 136 |

| Pyridyl fragment | C₆H₇N⁺ | 93 |

Note: The m/z values are based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

The O-H stretch of the alcohol group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine would be observed as two sharp peaks in the 3300-3500 cm⁻¹ region. The C-H stretching of the aromatic pyridine ring and the aliphatic ethanol and methyl groups would be seen around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the alcohol would be visible around 1000-1200 cm⁻¹.

Expected Infrared Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3300-3500 (two sharp peaks) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=N, C=C (Pyridine) | Stretching | 1400-1600 |

| C-O (Alcohol) | Stretching | 1000-1200 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups.

Chiral Analysis and Enantiomeric Purity Determination

As this compound contains a stereocenter at the carbon atom bearing the amino and hydroxyl groups, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial for its application in stereoselective synthesis and pharmacology.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most widely used techniques for the separation of enantiomers. chromatographyonline.com These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the separation of a polar amino alcohol like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov In HPLC, both normal-phase and reversed-phase modes can be employed. In normal-phase, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol or isopropanol (B130326) is typically used. In reversed-phase, an aqueous-organic mobile phase is used.

SFC, which uses supercritical carbon dioxide as the main mobile phase component, is often considered a "greener" alternative to HPLC. chromatographyonline.comresearchgate.net It frequently provides faster separations and higher efficiency for chiral compounds. chromatographyonline.com A polar organic modifier, such as methanol (B129727) or ethanol, is typically added to the CO₂ to achieve good peak shapes and resolution for polar analytes like amino alcohols. chromatographyonline.com Additives like diethylamine (B46881) or trifluoroacetic acid may also be used to improve the chromatography of basic or acidic compounds. mdpi.com

Typical Chiral HPLC and SFC Conditions for Amino Alcohol Separation

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Detection |

| HPLC | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | n-Hexane/Ethanol/Isopropanol with additives (e.g., DEA) | UV (e.g., 254 nm) |

| SFC | Polysaccharide-based or Crown Ether-based | CO₂/Methanol or Ethanol with additives (e.g., DEA) | UV, MS |

Note: The optimal conditions would need to be determined experimentally for this compound.

Circular Dichroism (CD) Spectroscopy for Enantiopurity and Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This differential absorption, known as the Cotton effect, provides information on the stereochemical characteristics of the analyte. For this compound, which possesses a single stereocenter at the carbon bearing the amino and hydroxyl groups, CD spectroscopy is an invaluable tool for both assigning the absolute configuration and quantifying the enantiomeric purity.

The enantiomers of this compound are expected to produce mirror-image CD spectra. A positive Cotton effect for one enantiomer will be observed as a negative Cotton effect of equal magnitude for the other. This characteristic allows for the determination of the absolute configuration of a synthesized sample by comparing its experimental CD spectrum to a reference spectrum of a known enantiomer or to theoretical spectra calculated using quantum chemical methods.

Furthermore, the intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, providing a highly accurate method for determining enantiomeric excess (e.e.). A calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric compositions. nih.gov While this technique is widely applied to chiral molecules, specific CD spectral data for this compound is not extensively documented in publicly available scientific literature.

Table 1: Principles of CD Spectroscopy for Chiral Analysis

| Parameter | Description | Application to this compound |

| Principle | Differential absorption of left and right circularly polarized light by a chiral molecule. | The chiral center containing the amino and hydroxyl groups will interact differently with polarized light, generating a unique CD spectrum. |

| Enantiopurity (e.e.) | The magnitude of the CD signal is proportional to the excess of one enantiomer over the other. | Measurement of the CD signal intensity allows for the quantification of the enantiomeric excess of a sample. |

| Absolute Configuration | The sign of the Cotton effect (positive or negative) is specific to an enantiomer's absolute configuration (R or S). | Comparison of the experimental spectrum's sign to a reference or theoretical calculation can assign the absolute configuration. |

Fluorescence-Based Assays for Enantiomeric Excess and Concentration

Fluorescence-based assays offer a highly sensitive and high-throughput method for the determination of enantiomeric excess (e.e.) in chiral compounds, including amino alcohols. These assays typically involve the formation of diastereomeric complexes between the chiral analyte and a chiral fluorescent sensor. The differing stabilities or quantum yields of these diastereomeric complexes result in a measurable difference in fluorescence intensity or wavelength, which can be correlated to the enantiomeric composition of the analyte.

For this compound, a common assay design would involve its reaction with a chiral diol-type dye (such as a BINOL derivative) and an achiral linker molecule (like 2-formylphenylboronic acid) in a suitable solvent. The self-assembly of these components leads to the formation of fluorescent diastereomeric iminoboronate esters. The fluorescence signal generated by the complex formed with the (R)-enantiomer of the amino alcohol will differ from that of the (S)-enantiomer, allowing for quantification of the e.e. with high accuracy. These methods are particularly advantageous as they can often be performed on crude reaction mixtures and require only minute amounts of the analyte.

While the principles of these assays are well-established for the analysis of chiral amines and amino alcohols, specific fluorescence-based assay protocols and results for this compound have not been detailed in available research.

Organocatalytic Chiroptical Sensing Methods

Organocatalytic chiroptical sensing has emerged as a rapid and efficient method for the analysis of chiral compounds. This technique often employs a simple, achiral probe that reacts with the chiral analyte in the presence of an organocatalyst. This reaction generates a new product with a strong chromophore, and the chirality of the analyte induces a measurable chiroptical response, such as a Circular Dichroism (CD) signal, in the otherwise achiral product molecule.

For this compound, an achiral arylisocyanate probe could be used. In the presence of an organocatalyst, the probe would react with the amino and/or alcohol functional groups of the analyte to form urea (B33335) or carbamate (B1207046) derivatives. These derivatives typically exhibit strong UV and CD signals at wavelengths where the original analyte does not absorb. The intensity of the induced CD signal can be used to determine the enantiomeric ratio, while the UV signal can determine the total concentration of the analyte. sigmaaldrich.comsigmaaldrich.com This method avoids potential issues with the enantiomeric purity of chiral derivatizing agents and is often faster than traditional chromatographic methods. sigmaaldrich.comsigmaaldrich.com Specific applications of this technique to this compound are not documented, but the methodology is highly suitable for this class of molecule.

Table 2: Comparison of Chiral Analysis Techniques

| Technique | Principle | Advantages |

| Circular Dichroism (CD) | Differential absorption of polarized light. | Non-destructive, provides absolute configuration. |

| Fluorescence Assays | Formation of fluorescent diastereomeric complexes. | High sensitivity, high-throughput capability. |

| Organocatalytic Sensing | Reaction with an achiral probe to induce a chiroptical signal. | Rapid analysis, avoids impure chiral reagents. |

Purity Assessment and Reaction Monitoring Techniques

Assessing the chemical purity of this compound and monitoring its synthesis are critical for ensuring quality and optimizing reaction conditions. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for purity assessment.

For a polar and aromatic compound like this compound, a reversed-phase HPLC method would be appropriate. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol would likely provide good separation of the main compound from potential impurities, starting materials, or byproducts. Detection is typically achieved using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

During the synthesis of this compound, the reaction progress can be monitored by periodically taking aliquots from the reaction mixture and analyzing them by HPLC or Thin-Layer Chromatography (TLC). This allows for the determination of the consumption of starting materials and the formation of the product over time, helping to identify the optimal reaction endpoint. While studies on the flow synthesis of the related compound 2-[Methyl(pyridin-2-yl)amino]ethanol demonstrate how reaction parameters can be monitored and optimized, specific validated HPLC methods and reaction monitoring data for this compound are not readily found in the literature. nsf.gov

Computational Chemistry and Theoretical Studies of 2 Amino 2 6 Methylpyridin 3 Yl Ethanol

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field. By solving Newton's equations of motion iteratively, the trajectory of the molecule can be simulated.

For 2-Amino-2-(6-methylpyridin-3-yl)ethanol, MD simulations would be particularly useful for understanding its behavior in a solvent, such as water. These simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. The flexibility of the molecule and the transitions between different conformations can also be observed. Studies on similar amino alcohols in aqueous solutions have provided insights into their hydration shells and the dynamics of solute-solvent interactions nih.govresearchgate.netrjraap.comnih.gov.

Modeling of Solvent Effects (e.g., Polarized Continuum Model)

The properties of a molecule can be significantly influenced by its environment, especially in a polar solvent. Explicitly including a large number of solvent molecules in a quantum mechanical calculation is computationally very expensive. An alternative approach is to use an implicit solvation model, such as the Polarized Continuum Model (PCM) wikipedia.org. In PCM, the solvent is represented as a continuous dielectric medium that is polarized by the solute molecule. This polarization, in turn, affects the electronic structure and properties of the solute.

For this compound, PCM can be used in conjunction with DFT calculations to predict its properties in different solvents. This is important for understanding its behavior in solution, which is often more relevant to its practical applications. The PCM approach has been widely used to study the solvation of pyridine (B92270) and its derivatives researchgate.netpyscf.orgq-chem.com.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The structure of this compound, featuring a pyridine ring, an amino group, and a hydroxyl group, is conducive to a variety of intermolecular interactions. These non-covalent forces are critical in determining the compound's physical properties, such as its melting point and solubility, as well as its aggregation behavior in different environments. Computational methods are instrumental in dissecting the geometry and energetics of these interactions.

Hydrogen Bonding: The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group) suggests that hydrogen bonding plays a predominant role in the molecular recognition and crystal packing of this compound. mdpi.com Theoretical studies on similar amino alcohols and pyridine derivatives confirm the significance of these interactions. mdpi.comnih.gov

Computational models can predict the formation of various hydrogen bonding motifs:

Intermolecular Hydrogen Bonding: Molecules of this compound can form extensive networks of hydrogen bonds. The hydroxyl group of one molecule can donate a hydrogen to the pyridine nitrogen or the amino group of a neighboring molecule. Similarly, the amino group can donate a hydrogen to the hydroxyl oxygen or pyridine nitrogen of another molecule.

Intramolecular Hydrogen Bonding: Depending on the molecular conformation, an intramolecular hydrogen bond could potentially form between the hydroxyl group and the pyridine nitrogen, influencing the molecule's three-dimensional structure. rsc.org Studies on tripeptides containing amino acids with a pyridine ring have shown that intramolecular hydrogen bonds between an amide proton and the pyridine nitrogen can significantly restrict conformational mobility. nih.gov

The strength and geometry of these hydrogen bonds can be quantified through computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Participating Functional Groups | Description |

| Hydrogen Bonding | -OH (donor) and N (pyridine, acceptor) | A strong intermolecular interaction where the hydroxyl group donates a proton to the nitrogen atom of the pyridine ring of an adjacent molecule. |

| -NH₂ (donor) and -OH (acceptor) | The amino group can donate a proton to the oxygen atom of the hydroxyl group of a neighboring molecule. | |

| -OH (donor) and -NH₂ (acceptor) | The hydroxyl group can donate a proton to the nitrogen atom of the amino group of another molecule. | |

| -NH₂ (donor) and N (pyridine, acceptor) | The amino group can also donate a proton to the nitrogen atom of the pyridine ring. | |

| π-Stacking | Pyridine rings | Interactions between the aromatic rings of adjacent molecules, which can be arranged in parallel (face-to-face) or perpendicular (edge-to-face) orientations. |

Quantum Chemical Calculations for Chemical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the chemical properties of molecules. researchgate.net For this compound, these calculations can provide valuable data on its reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ijret.org A smaller energy gap suggests a higher reactivity. DFT calculations can accurately predict these orbital energies and their spatial distributions. For aminopyridines, the HOMO-LUMO energy gaps have been computed to be relatively low, indicating high polarizability and chemical reactivity. ijret.org

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It helps in identifying the electron-rich and electron-poor regions, which are susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the MEP map would likely show negative potential (electron-rich regions) around the pyridine nitrogen and the hydroxyl oxygen, and positive potential (electron-poor regions) around the hydrogen atoms of the amino and hydroxyl groups.

Table 2: Illustrative Quantum Chemical Properties of an Aminopyridine Derivative (Calculated via DFT)

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | -6.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. | 4.5 eV |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule, indicating its polarity. | 2.5 Debye |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | > 0 eV |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | < 10 eV |

Note: The values presented in this table are illustrative and based on typical DFT calculations for similar aminopyridine structures. Actual values for this compound would require specific calculations.

These quantum chemical descriptors, derived from computational studies, provide a detailed and quantitative understanding of the chemical nature of this compound, guiding further research into its applications and interactions.

Structure Activity Relationship Sar and Mechanistic Investigations of 2 Amino 2 6 Methylpyridin 3 Yl Ethanol Derivatives

Principles of Structure-Activity Relationship in Heterocyclic and Amino Alcohol Compounds

The structure-activity relationship (SAR) for any given compound is fundamentally based on the principle that the biological activity of a molecule is directly related to its chemical structure. For heterocyclic compounds like pyridine (B92270) and amino alcohols, specific structural features are known to govern their interactions with biological targets. Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a key structural motif in numerous pharmaceuticals. nih.govnih.gov The nitrogen atom's presence alters the molecule's physicochemical properties compared to benzene, influencing its lipophilicity, aqueous solubility, metabolic stability, and hydrogen bonding capacity. nih.gov

Key principles governing SAR in heterocyclic compounds include:

Nature and Position of Substituents: The type, size, and position of substituent groups on the heterocyclic ring can dramatically alter biological activity. For instance, in pyridine derivatives, the presence of groups like methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance activity, whereas halogens or bulky groups may decrease it. nih.govnih.gov The orientation of substituents, such as methyl groups, can also significantly affect activity. nih.gov

Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the ring's reactivity. This makes the pyridine ring more prone to nucleophilic substitution, typically at the C-2 and C-4 positions, and less prone to electrophilic substitution, which occurs at the C-3 position. nih.gov

Steric Factors: The size and shape of the molecule and its substituents can influence how it fits into a biological target's binding site.

Amino alcohols are another critical pharmacophore, a structural feature responsible for a drug's pharmacological activity. researchgate.netnih.gov The SAR principles for amino alcohols often revolve around:

Hydrophobicity: For potent antagonist activity in some classes of amino alcohols, the groups attached to the carbon bearing the amino group (R1 and R2) should be hydrophobic, such as phenyl or cyclohexyl rings. pharmacy180.com

Hydroxyl and Amino Groups: The hydroxyl (-OH) and amino (-NH2) groups are crucial for forming hydrogen bonds with target receptors, which can significantly increase binding affinity and potency. pharmacy180.com

Stereochemistry: The spatial arrangement of atoms (stereochemistry) at chiral centers, particularly the carbon bearing the hydroxyl and amino groups, is often critical for biological activity. One stereoisomer frequently exhibits significantly higher potency than others.

Chain Length: The distance between the key functional groups (e.g., the aromatic ring and the amino nitrogen) can be a critical determinant of activity. For many anticholinergic agents, a chain of two methylene (B1212753) units between the ring-substituted carbon and the nitrogen is optimal. pharmacy180.com

For a hybrid molecule like 2-Amino-2-(6-methylpyridin-3-yl)ethanol, the SAR is a composite of these principles. The 6-methylpyridine ring provides a specific heterocyclic scaffold, while the 2-aminoethanol side chain presents key hydrogen bonding groups and a chiral center. Modifications to either the pyridine ring (e.g., altering the position of the methyl group or adding other substituents) or the amino alcohol side chain (e.g., N-alkylation, modification of the hydroxyl group) would be expected to significantly modulate its biological activity.

Exploration of Structural Modifications and Their Impact on Molecular Interactions

Structural modifications of a lead compound are a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, modifications can be systematically explored at several positions to understand their impact on molecular interactions.

Modifications on the Pyridine Ring:

Methyl Group Position: The placement of the methyl group on the pyridine ring is crucial. In the parent compound, it is at the 6-position (ortho to the nitrogen). Moving it to the 2-, 4-, or 5-position would alter the molecule's steric profile and electronic distribution. The presence and orientation of methyl groups on heteroaromatic rings are known to significantly affect biological activity. nih.gov For example, the methyl group can influence the pyridine ring's orientation within a binding pocket due to steric effects and can also impact π-back bonding with metal centers in certain enzymes. researchgate.net

Modifications on the Amino Alcohol Side Chain:

N-Substitution: The primary amino group (-NH2) is a key site for modification. Introducing alkyl or aryl groups (N-alkylation/N-arylation) can alter the compound's hydrophobicity and its ability to act as a hydrogen bond donor. Tertiary amines, for instance, can still be protonated to form cationic species that interact with receptors, but they lose their hydrogen bond donating capability. pharmacy180.com

Hydroxyl Group Modification: The hydroxyl group can be esterified or converted to an ether. This modification eliminates a key hydrogen bond donor and increases lipophilicity, which can affect cell membrane permeability and binding interactions. Esterification of α-amino alcohols can sometimes be challenging, leading to byproducts due to the influence of the adjacent amino group. nih.gov

Chain Extension/Contraction: Altering the length of the ethanol (B145695) backbone (the -CH(NH2)-CH2OH part) would change the spatial relationship between the pyridine ring and the hydroxyl group, which can be critical for fitting into a specific receptor binding site.

The impact of these modifications is typically assessed by measuring changes in binding affinity to a target receptor or changes in a specific biological response.

Table 5.2.1: Predicted Impact of Structural Modifications on Molecular Interactions of this compound Derivatives

| Modification Site | Type of Modification | Predicted Impact on Molecular Interactions | Rationale |

| Pyridine Ring | Move methyl group from C6 to C2 | Altered steric hindrance near the nitrogen; potential change in binding orientation. | The position of substituents relative to the heteroatom is critical for receptor recognition. nih.gov |

| Add an electron-withdrawing group (e.g., -Cl) at C5 | Decreased basicity of pyridine nitrogen; potential for new halogen bond interactions. | EWGs reduce the pKa of the pyridine nitrogen, affecting its ability to form ionic bonds. nih.gov | |

| Add an electron-donating group (e.g., -OCH3) at C2 | Increased basicity of pyridine nitrogen; altered hydrogen bonding capacity. | EDGs can enhance the strength of hydrogen bonds involving the pyridine nitrogen. nih.govnih.gov | |

| Amino Alcohol Chain | N-methylation (-NHCH3) | Reduced hydrogen bond donor capacity; increased lipophilicity. | Primary amines can donate two hydrogen bonds, while secondary amines can only donate one. |

| O-methylation (-OCH3) | Elimination of hydroxyl hydrogen bond donor; increased lipophilicity. | The hydroxyl group is a common hydrogen bonding site in amino alcohol pharmacophores. pharmacy180.com | |

| Stereochemical inversion (R to S) | Potentially drastic change in binding affinity and activity. | Biological systems are chiral, and receptor binding is often highly stereospecific. |

Mechanistic Studies of Reactions Involving this compound or Its Derivatives

The synthesis and subsequent reactions of this compound involve several key chemical transformations whose pathways and intermediates are crucial for optimizing reaction conditions and yields.

Synthesis Pathway: A common route to synthesize 2-amino-2-arylethanol structures involves the reduction of an α-amino ketone or the ring-opening of an epoxide. A plausible synthetic pathway for the target compound could start from a substituted pyridine precursor. For example, the synthesis of 2-phenylethanol and its derivatives often follows the Ehrlich pathway in biological systems, which involves transamination, decarboxylation, and reduction steps. researchgate.netmdpi.com Chemical synthesis provides more direct control.

A potential laboratory synthesis could involve:

Formation of a Cyanohydrin: Reaction of 6-methylnicotinaldehyde (B1311806) (a pyridine-3-carboxaldehyde derivative) with a cyanide source to form a cyanohydrin intermediate.

Reduction of the Nitrile: The nitrile group of the cyanohydrin is then reduced to a primary amine, and the hydroxyl group is also present, yielding the 2-amino-1-arylethanol structure.

Alternatively, a pathway could involve pyridyne intermediates. The reaction of 3-halopyridines with strong bases like potassium hexamethyldisilazide (KHMDS) can generate highly reactive pyridyne intermediates, which then react with nucleophiles. thieme-connect.com For example, amination of a suitably substituted 3-bromopyridine could proceed via a 2,3- or 3,4-pyridyne intermediate. thieme-connect.com

Reaction Intermediates in Subsequent Reactions: In reactions where the amino alcohol itself is a reactant, such as in the formation of oxazolidines or in esterification, specific intermediates are formed.

Imine/Iminium Ion Formation: The amino group can react with carbonyl compounds to form an imine or, under acidic conditions, an iminium ion intermediate. These are key intermediates in reactions like the Pictet-Spengler reaction for synthesizing tetrahydroisoquinolines.

Oxazolidine Formation: Amino alcohols react with aldehydes to produce oxazolidines. This condensation reaction proceeds through a hemiaminal intermediate which then cyclizes. researchgate.net

Esterification: The esterification of the hydroxyl group, particularly using coupling agents like dicyclohexylcarbodiimide (DCC), proceeds through an activated ester intermediate. nih.gov

The Chichibabin reaction is a classic method for aminating pyridine rings directly, involving a sodium amide nucleophile attacking the pyridine ring (typically at C2), followed by hydride elimination to restore aromaticity. youtube.com This highlights the types of intermediates (e.g., Meisenheimer-like complexes) that can form in reactions involving the pyridine nucleus.

The carbon atom attached to the amino group, the hydroxyl group, and the pyridine ring in this compound is a chiral center. Therefore, the compound can exist as two enantiomers (R and S). The stereochemical outcome of its synthesis and subsequent reactions is of paramount importance, as different enantiomers often exhibit vastly different biological activities.

Stereoselective Synthesis: Achieving stereochemical control during synthesis is a major goal. Several strategies can be employed:

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. The Sharpless asymmetric aminohydroxylation is a powerful method for the direct, enantioselective synthesis of β-amino alcohols from alkenes. diva-portal.org

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemistry of a reaction, after which the auxiliary is removed.

For example, the enantioselective synthesis of related 2-(pyridin-3-yl)-1-azabicyclo-octanes has been achieved using imines derived from the chiral natural product (+)-2-hydroxy-3-pinanone to direct alkylation steps. nih.gov Similarly, stereoselective synthesis of 2-amino-1,3-diols often relies on the stereoselective construction of the core moiety through methods like aminohydroxylation. beilstein-journals.orgnih.gov

Mechanisms of Selectivity: The mechanism of stereoselectivity often involves the formation of a diastereomeric transition state. In catalytic asymmetric reactions, the chiral catalyst and the substrate form a complex. The steric and electronic properties of the catalyst create an energy difference between the transition states leading to the R and S products, causing one to be formed preferentially.

For instance, in the reduction of a ketone precursor to form the alcohol, the approach of the hydride reagent (e.g., from NaBH4) can be directed by adjacent bulky groups or by chelation control involving a nearby functional group. Understanding these controlling factors allows for the rational design of highly stereoselective synthetic routes.

Computational and Experimental Approaches to Elucidating Molecular Interaction Mechanisms

A combination of computational and experimental techniques is essential for a comprehensive understanding of how molecules like this compound and its derivatives interact with biological targets. nih.gov

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netsemanticscholar.orgresearchgate.net Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site. The results are often quantified with a "docking score," which estimates the binding affinity. semanticscholar.org For pyridine derivatives, docking can reveal how the pyridine nitrogen interacts with the receptor, for example, by forming a hydrogen bond with a donor residue. researchgate.nettandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR can predict the activity of new, unsynthesized derivatives and highlight which structural features are most important for activity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic nature of ligand-receptor interactions. nih.gov This can reveal how the complex behaves in a more realistic, solvated environment and can be used to calculate binding free energies, providing a more rigorous prediction of affinity than docking alone.

Quantum Mechanics (QM): QM methods can be used to accurately calculate the electronic properties of the ligand, such as electrostatic potential and orbital energies, which govern its reactivity and interaction patterns. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be applied to study reaction mechanisms within an enzyme's active site. nih.gov

Experimental Approaches:

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a ligand bound to its target protein at atomic resolution. It provides definitive proof of the binding mode and the specific interactions involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-receptor interactions in solution. Techniques like saturation transfer difference (STD) NMR and 2D-NOESY can identify which parts of a ligand are in close contact with the receptor.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters: the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a sensitive technique for measuring the kinetics of binding and dissociation (kon and koff rates), from which the binding affinity can be calculated.

By integrating these approaches, researchers can build a detailed model of molecular recognition. For example, a QSAR model might suggest that a particular substituent is beneficial for activity. Molecular docking could then propose a structural hypothesis for why this is the case (e.g., the substituent forms a new hydrogen bond). Finally, the synthesis of the proposed compound and experimental validation through binding assays and crystallography can confirm the hypothesis. researchgate.net

Table 5.4.1: Synergy of Computational and Experimental Methods

| Method | Type | Information Provided | Application Example for this compound |

| Molecular Docking | Computational | Predicts binding pose and key interactions (H-bonds, hydrophobic contacts). | Docking the molecule into a target enzyme to predict which amino acid residues interact with the pyridine ring and the amino alcohol side chain. researchgate.net |

| QSAR | Computational | Correlates structural features with biological activity across a series of analogs. | Developing a model to predict the activity of new derivatives based on properties like the pKa of the pyridine nitrogen or the size of N-alkyl substituents. |

| X-ray Crystallography | Experimental | Provides a high-resolution 3D structure of the ligand-receptor complex. | Obtaining a crystal structure to definitively show the orientation of the 6-methyl group in the binding pocket. |

| Isothermal Titration Calorimetry (ITC) | Experimental | Measures thermodynamic parameters of binding (Kd, ΔH, ΔS). | Quantifying the binding affinity of different stereoisomers (R vs. S) to determine the enthalpic and entropic driving forces for binding. |

Advanced Applications in Organic Synthesis and Chemical Research

As Chiral Building Blocks and Precursors for Complex Organic Molecules

There is no available information on the utilization of 2-Amino-2-(6-methylpyridin-3-yl)ethanol as a chiral building block or precursor in the synthesis of complex organic molecules.

Synthesis of Novel Heterocyclic Scaffolds

No studies have been found that describe the use of this compound for the synthesis of novel heterocyclic scaffolds.

Role in Diversity-Oriented Synthesis Methodologies

The role of this compound in diversity-oriented synthesis methodologies has not been reported in the scientific literature.

As Chiral Ligands and Organocatalysts in Asymmetric Transformations

Information regarding the application of this compound as a chiral ligand or organocatalyst is not available.

Design and Synthesis of Chiral N,S- and N,Se-Donating Ligands

There are no documented methods for the design and synthesis of chiral N,S- and N,Se-donating ligands derived from this compound.

Application in Asymmetric Catalysis (e.g., Allylic Alkylation, Henry Reaction)

No research could be found that details the application of this compound or its derivatives in asymmetric catalysis, such as in allylic alkylation or the Henry reaction.

Development of Chemical Probes and Analytical Tools

The development of chemical probes or analytical tools based on the this compound scaffold is not described in the available literature.

Coordination Chemistry and Metal Complex Formation

The molecular structure of this compound contains three potential donor atoms for coordination with a metal center: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the amino group, and the oxygen atom of the ethanol (B145695) group. The presence of these multiple binding sites allows for the possibility of the molecule acting as a monodentate, bidentate, or even a bridging ligand, leading to the formation of a diverse array of metal complexes with varying geometries and properties.

The coordination behavior of aminopyridine derivatives has been a subject of considerable research. Typically, the pyridine nitrogen is a strong nucleophilic center and readily coordinates to metal ions. The amino group can also participate in coordination, and in some cases, can bridge two metal centers, leading to the formation of polymeric structures. For instance, complexes of 2-amino-3-methylpyridine (B33374) with silver(I) and copper(II) have demonstrated that the ring nitrogen coordinates to the metal center, and the amino group can act as a bridge to another metal ion.

Similarly, amino alcohols are well-known ligands in coordination chemistry. The hydroxyl group can coordinate to a metal ion, and upon deprotonation, the resulting alkoxide is a strong bridging ligand, facilitating the formation of polynuclear metal complexes. The interplay between the amino and hydroxyl groups often leads to the formation of stable five-membered chelate rings with metal ions.

Given these precedents, this compound is anticipated to form stable complexes with a variety of transition metals. The specific coordination mode would likely depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Potential Coordination Modes:

Monodentate Coordination: The ligand could bind to a metal center through its most basic site, the pyridine nitrogen atom.

Bidentate Chelation: The ligand could form a stable five-membered chelate ring by coordinating through the amino nitrogen and the hydroxyl oxygen. Alternatively, though less common, chelation could occur through the pyridine nitrogen and the amino nitrogen.

Bridging Coordination: The amino group or the deprotonated hydroxyl group could bridge two or more metal centers, leading to the formation of dinuclear or polynuclear complexes.

While specific experimental data on the metal complexes of this compound is not yet prevalent in the public domain, the known coordination chemistry of its constituent functional groups provides a strong foundation for predicting its behavior as a versatile and effective ligand in the synthesis of novel coordination compounds.

Future Research Directions and Challenges in the Chemistry of 2 Amino 2 6 Methylpyridin 3 Yl Ethanol

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. For 2-Amino-2-(6-methylpyridin-3-yl)ethanol, future research will likely focus on moving beyond traditional batch processes towards more advanced and sustainable manufacturing technologies.

One promising avenue is the adoption of continuous flow synthesis using microreactors. researchgate.netresearchgate.net This technology offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity. researchgate.netresearchgate.net Research into the flow synthesis of analogous compounds like 2-[methyl(pyridin-2-yl)amino]ethanol has demonstrated the potential for substantial improvements in production efficiency. researchgate.net For instance, studies have shown that a single microreactor can be significantly more productive than multiple batch reactors. researchgate.net A key challenge will be the optimization of reaction parameters such as temperature, pressure, and residence time specifically for the synthesis of this compound.

Table 1: Comparison of Batch vs. Flow Synthesis for a Structurally Related Pyridine (B92270) Derivative

| Parameter | Batch Process | Continuous Flow (Microreactor) |

|---|---|---|

| Reaction Temperature | 120 °C - 140 °C | 120 °C - 160 °C |

| Yield | Lower | Higher at optimal conditions |

| Production Capacity | Limited | Significantly higher |

| Safety | Higher risk with exothermic reactions | Improved safety and control |

Data extrapolated from studies on analogous compounds like 2‐[methyl(pyridin‐2‐yl)amino]ethanol. researchgate.netresearchgate.net

Advancements in Stereoselective Synthesis Methodologies for Analogs

The presence of a chiral center in this compound makes the development of stereoselective synthetic methods crucial, particularly for its potential pharmaceutical applications where a specific enantiomer may exhibit desired biological activity. nih.govdiva-portal.org Future research will need to focus on the synthesis of enantiomerically pure analogs.

Several strategies for the stereoselective synthesis of amino alcohols have been developed and can be adapted for this purpose. diva-portal.orgdiva-portal.org These include:

Substrate-controlled methods: Utilizing a chiral starting material to direct the stereochemistry of subsequent reactions.

Auxiliary-controlled methods: Attaching a chiral auxiliary to the substrate, which is later removed after guiding the stereoselective transformation. diva-portal.org

Reagent-controlled methods: Employing chiral reagents or catalysts to induce stereoselectivity. diva-portal.org

Asymmetric synthesis using chiral catalysts, such as those based on rhodium or other transition metals, has shown promise in the synthesis of α-hydroxy-β-amino esters through reactions like 1,3-dipolar cycloadditions. diva-portal.org The development of novel chiral ligands and catalysts tailored for the synthesis of this compound and its derivatives will be a significant area of investigation. acs.org The challenge lies in achieving high enantiomeric excess and yields while maintaining cost-effectiveness for potential large-scale production. mdpi.com

Integration of Advanced Analytical Techniques for Enhanced Understanding

A thorough understanding of the structure, purity, and properties of this compound and its derivatives is essential for its development. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy are routinely used, the integration of more advanced techniques will provide deeper insights. nih.govgoogle.com

For instance, two-dimensional NMR techniques like HSQC and HMBC can be invaluable for the unambiguous assignment of complex structures, especially for novel analogs. nih.gov Single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry and solid-state conformation of chiral molecules. nih.gov The application of these advanced methods will be critical for characterizing new derivatives and understanding their structure-activity relationships. A significant challenge is obtaining high-quality crystals suitable for X-ray analysis.

Table 2: Advanced Analytical Techniques for Characterization

| Technique | Information Provided |

|---|---|

| 2D NMR (HSQC, HMBC) | Detailed structural elucidation and connectivity of atoms. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition. nih.gov |

| Single-Crystal X-ray Diffraction | Absolute configuration and 3D molecular structure. nih.gov |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. |

Synergistic Application of Computational and Experimental Methodologies

The integration of computational chemistry with experimental work offers a powerful approach to accelerate research and development. researchgate.net Density Functional Theory (DFT) calculations have become a valuable tool for studying the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net

In the context of this compound, DFT studies can be employed to:

Predict the most stable conformations of the molecule and its analogs.

Elucidate reaction mechanisms and predict the regioselectivity of chemical transformations. mdpi.com

Calculate spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) to aid in the interpretation of experimental data. researchgate.net

Model interactions with biological targets to guide the design of new bioactive compounds.

A key challenge is the accuracy of the computational models, which depends on the chosen level of theory and basis set. researchgate.net Experimental validation of computational predictions is therefore essential for a robust synergistic approach. The combination of theoretical predictions and experimental verification will be crucial for the rational design of more efficient synthetic routes and novel analogs with desired properties. researchgate.net

Exploration of Novel Reactivities and Chemical Transformations

The pyridine ring in this compound is an electron-deficient heterocycle, which influences its reactivity. nih.gov A significant area for future research is the exploration of novel chemical transformations, particularly through C-H functionalization. nih.govresearchgate.net This modern synthetic strategy allows for the direct modification of the pyridine core, providing access to a wide range of derivatives that would be difficult to synthesize using traditional methods. dntb.gov.uanih.gov

Future investigations could focus on:

Regioselective C-H functionalization: Developing methods to selectively introduce new functional groups at specific positions on the pyridine ring. dntb.gov.ua This could involve the use of directing groups or specialized catalysts.

Late-stage functionalization: Applying C-H activation techniques to introduce modifications late in a synthetic sequence, which is particularly valuable for creating libraries of analogs for biological screening. nih.govchemrxiv.org

Novel cyclization reactions: Utilizing the amino and hydroxyl groups in the side chain to construct new heterocyclic systems fused to the pyridine ring.

The challenge in this area is to achieve high regioselectivity and functional group tolerance, especially given the presence of multiple reactive sites in the molecule. nih.gov

Expanding the Scope of Synthetic Applications in Emerging Fields

The pyridine scaffold is a common motif in pharmaceuticals and functional materials. nih.govrsc.org A major future direction for research on this compound will be to explore its potential as a building block in these emerging fields.